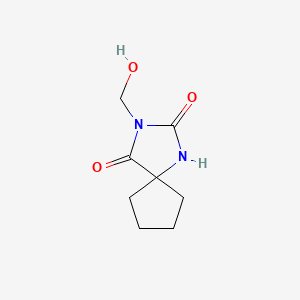
1-(3-Amino-4-methylthiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-(3-amino-4-methyl-2-thienyl)-(9ci): is a chemical compound that belongs to the class of organic compounds known as thienyl ketones. These compounds are characterized by the presence of a thienyl group attached to a ketone functional group. The compound’s structure includes an amino group and a methyl group attached to the thienyl ring, making it a substituted thienyl ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(3-amino-4-methyl-2-thienyl)-(9ci) typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbonyl compound in the presence of a base.
Substitution Reactions: The amino and methyl groups can be introduced through substitution reactions. For example, nitration followed by reduction can introduce the amino group, while alkylation can introduce the methyl group.
Ketone Formation:
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methyl groups can participate in various substitution reactions, such as halogenation or acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or acyl chlorides (RCOCl) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in drug development due to its unique structure.
Biological Studies: Can be used in studies to understand its interaction with biological molecules.
Industry:
Material Science:
Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which Ethanone,1-(3-amino-4-methyl-2-thienyl)-(9ci) exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathways Involved: Could affect various biochemical pathways depending on its target.
Comparison with Similar Compounds
Thienyl Ketones: Compounds with a thienyl ring and a ketone group.
Substituted Thienyl Compounds: Compounds with various substituents on the thienyl ring.
Uniqueness:
Substitution Pattern: The specific arrangement of the amino and methyl groups on the thienyl ring makes it unique.
Functional Groups:
Conclusion
Ethanone,1-(3-amino-4-methyl-2-thienyl)-(9ci) is a versatile compound with potential applications in various fields Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for scientific research and industrial applications
Properties
CAS No. |
87676-04-8 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(3-amino-4-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H9NOS/c1-4-3-10-7(5(2)9)6(4)8/h3H,8H2,1-2H3 |
InChI Key |
PPPMFZZHEWNCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


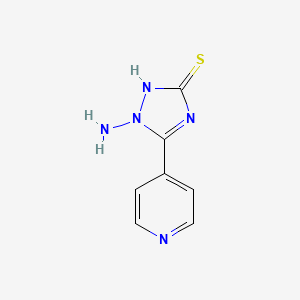
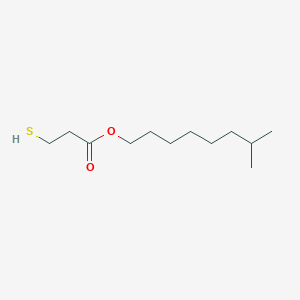
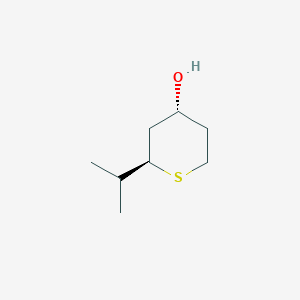
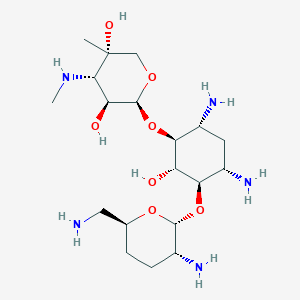
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)

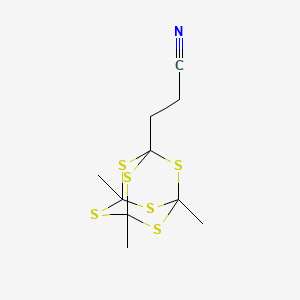
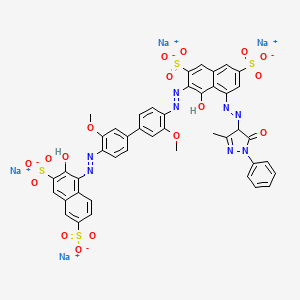
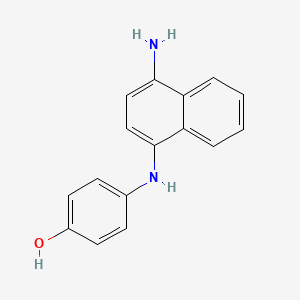
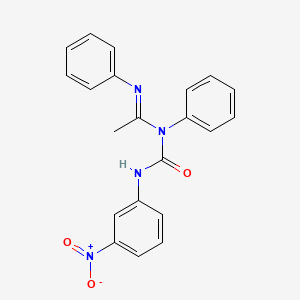
![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
